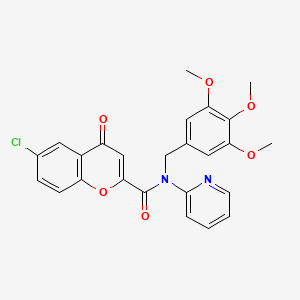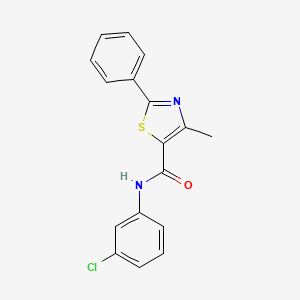
2,4-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-メチルフェニル)-1,2-オキサゾール-3-カルボン酸2,4-ジメチルフェニルエステルは、オキサゾール誘導体のクラスに属する有機化合物です。この化合物は、2つの芳香環、カルボン酸基、およびオキサゾール環の存在を特徴としています。
2. 製法
合成経路と反応条件
5-(4-メチルフェニル)-1,2-オキサゾール-3-カルボン酸2,4-ジメチルフェニルエステルの合成は、通常、以下の手順を伴います。
オキサゾール環の形成: オキサゾール環は、α-ハロケトンやアミドなどの適切な前駆体を用いた環化反応により合成することができます。
芳香族置換:
エステル化: カルボン酸基は、通常、カルボン酸とアルコールを触媒の存在下で反応させるエステル化反応によって導入されます。
工業生産方法
この化合物の工業生産方法は、上記合成経路の最適化バージョンを伴い、収率と純度を最大化することに重点が置かれる場合があります。これらの方法は、多くの場合、連続フロー反応器と高度な精製技術を利用して、化合物の効率的な生産を保証します。
3. 化学反応解析
反応の種類
5-(4-メチルフェニル)-1,2-オキサゾール-3-カルボン酸2,4-ジメチルフェニルエステルは、次のようなさまざまな種類の化学反応を起こすことができます。
酸化: この化合物は、対応する酸化物を生成するために酸化することができます。
還元: 還元反応は、アルコールやアミンの生成につながる可能性があります。
置換: 芳香環は、求電子置換反応または求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) が含まれます。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が一般的に使用されます。
置換: ハロゲン (例:臭素、塩素) や求核剤 (例:水酸化物イオン) などの試薬が、適切な条件下で使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化物を生成する可能性がありますが、還元はアルコールやアミンを生成する可能性があります。
4. 科学研究への応用
5-(4-メチルフェニル)-1,2-オキサゾール-3-カルボン酸2,4-ジメチルフェニルエステルは、次のような科学研究にいくつかの応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。
医学: 医薬品開発における潜在的な用途について調査されています。
工業: 特殊化学品や材料の製造に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Aromatic Substitution:
Esterification: The carboxylate group is introduced through an esterification reaction, typically involving the reaction of a carboxylic acid with an alcohol in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.
化学反応の分析
Types of Reactions
2,4-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
2,4-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
5-(4-メチルフェニル)-1,2-オキサゾール-3-カルボン酸2,4-ジメチルフェニルエステルの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素または受容体に結合することで作用し、それらの活性を調節することがあります。関与する正確な分子標的と経路は、特定の用途と使用状況によって異なります。
6. 類似化合物の比較
類似化合物
- 5-(4-クロロフェニル)-1,2-オキサゾール-3-カルボン酸2,4-ジメチルフェニルエステル
- 5-(4-メトキシフェニル)-1,2-オキサゾール-3-カルボン酸2,4-ジメチルフェニルエステル
- 5-(4-ニトロフェニル)-1,2-オキサゾール-3-カルボン酸2,4-ジメチルフェニルエステル
独自性
5-(4-メチルフェニル)-1,2-オキサゾール-3-カルボン酸2,4-ジメチルフェニルエステルは、芳香環の特定の置換パターンとオキサゾール環の存在によってユニークです。このユニークな構造は、さまざまな研究および産業用途に役立つ独特の化学的および生物学的特性を与えます。
類似化合物との比較
Similar Compounds
- 2,4-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate
- 2,4-Dimethylphenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate
- 2,4-Dimethylphenyl 5-(4-nitrophenyl)-1,2-oxazole-3-carboxylate
Uniqueness
2,4-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate is unique due to its specific substitution pattern on the aromatic rings and the presence of the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C19H17NO3 |
|---|---|
分子量 |
307.3 g/mol |
IUPAC名 |
(2,4-dimethylphenyl) 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C19H17NO3/c1-12-4-7-15(8-5-12)18-11-16(20-23-18)19(21)22-17-9-6-13(2)10-14(17)3/h4-11H,1-3H3 |
InChIキー |
DREJOBKSJSEEIH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=C(C=C(C=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-N-(2,4-dimethoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11367398.png)
![N-(4-bromo-3-methylphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11367411.png)
![2-(2-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide](/img/structure/B11367418.png)
![2-(4-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11367422.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B11367429.png)

![2-(2,3-dimethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11367453.png)
![N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11367456.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}furan-2-carboxamide](/img/structure/B11367468.png)
![N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide](/img/structure/B11367469.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B11367473.png)

![Methyl 4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B11367477.png)

